SKF 83692

Description

Properties

IUPAC Name |

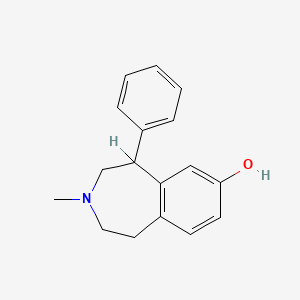

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-10-9-14-7-8-15(19)11-16(14)17(12-18)13-5-3-2-4-6-13/h2-8,11,17,19H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNMNDDMPUSDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912827 | |

| Record name | 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99234-87-4 | |

| Record name | 1-Phenyl-3-methyl-8-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099234874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of SKF-83566: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SKF-83566, a versatile pharmacological tool with significant implications for neuroscience and drug development. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of SKF-83566's molecular interactions, signaling pathways, and functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Molecular Interactions of SKF-83566

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 receptor subtypes.[1] Its high affinity for the D1 receptor establishes its primary pharmacological identity. However, its mechanism of action is complicated by its interactions with other key central nervous system targets. Notably, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT) and a weaker antagonist at the vascular 5-HT2 receptor.[2][3][4] Furthermore, it exhibits selective inhibition of adenylyl cyclase 2 (AC2).[2][3][4]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of SKF-83566 across its principal molecular targets.

Table 1: Receptor and Transporter Binding Affinity & Inhibitory Concentration

| Target | Parameter | Value | Species | Assay Type | Reference |

| Dopamine D1 Receptor | Ki | ~0.56 nM | Not Specified | Radioligand Binding | [1] |

| Dopamine D2 Receptor | KB | 2 µM | Not Specified | Not Specified | [1] |

| Serotonin 5-HT2 Receptor | Ki | 11 nM | Not Specified | Not Specified | [2][3][4] |

| Dopamine Transporter (DAT) | IC50 ([3H]DA uptake) | 5.7 µM | Rat | [3H]Dopamine Uptake Assay | [2][3][5] |

| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | Rat | [3H]CFT Radioligand Binding Assay | [2][3][5] |

Table 2: Enzyme Inhibition

| Target | Effect | Note | Reference |

| Adenylyl Cyclase 2 (AC2) | Selective Inhibition | Inactive against AC1 or AC5 | [2][3][4] |

Signaling Pathways Modulated by SKF-83566

The functional consequences of SKF-83566's interactions with its molecular targets are mediated through distinct signaling pathways.

Antagonism of the Canonical D1 Receptor-Adenylyl Cyclase Pathway

The primary mechanism of action of SKF-83566 is the blockade of D1-like dopamine receptor signaling. D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. Agonist binding to the D1 receptor activates Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. SKF-83566, as a competitive antagonist, binds to the D1 receptor without activating it, thereby preventing dopamine-induced Gαs/olf activation and subsequent cAMP production.

Inhibition of Dopamine Transporter (DAT)

SKF-83566 competitively inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2][3][5] This inhibition leads to an increase in the extracellular concentration and residence time of dopamine, which can potentiate dopaminergic neurotransmission. This action is noteworthy as it opposes the functional consequence of D1 receptor antagonism.

A Novel DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

Recent research has uncovered a novel signaling pathway in glioblastoma (GBM) where SKF-83566 exhibits therapeutic potential.[6][7][8][9][10] In this context, the D1 dopamine receptor (DRD1) is implicated in promoting GBM invasion and progression. This occurs through a mechanism involving the regulation of c-Myc's entry into the nucleus, which in turn affects the transcription of the UHRF1 gene.[9] SKF-83566, by inhibiting DRD1, can suppress this signaling cascade, thereby reducing GBM stemness and invasion.[8][9]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SKF-83566.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SKF-83566 for dopamine receptors and transporters.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]SCH-23390 for D1 receptors, [3H]CFT for DAT) is incubated with the membrane preparation in the presence of varying concentrations of SKF-83566.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Uptake Assay

Objective: To determine the functional inhibitory potency (IC50) of SKF-83566 on the dopamine transporter.

Protocol Outline (based on Stouffer et al., 2011): [5]

-

Cell Culture: Cells expressing the dopamine transporter (e.g., LLc-PK-rDAT cells) are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of SKF-83566 for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 21°C).

-

Initiation of Uptake: [3H]Dopamine is added to the wells to initiate the uptake process.

-

Incubation: The uptake is allowed to proceed for a defined time (e.g., 4 minutes).

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Adenylyl Cyclase Activity Assay

Objective: To assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the adenylyl cyclase isoform of interest are prepared as described for radioligand binding assays.

-

Assay Reaction: The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg2+ or Mn2+ (as cofactors), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of SKF-83566. The reaction can be initiated in the presence of a stimulator (e.g., forskolin or a Gs-coupled receptor agonist) to measure inhibition of stimulated activity.

-

Incubation: The reaction is carried out at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

Termination: The reaction is terminated by adding a stop solution (e.g., containing EDTA or by boiling).

-

cAMP Quantification: The amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic methods (e.g., HPLC).

-

Data Analysis: The concentration-response data are used to determine the IC50 of SKF-83566 for the inhibition of adenylyl cyclase activity.

Conclusion

SKF-83566 exhibits a complex pharmacological profile characterized by high-affinity antagonism of D1-like dopamine receptors, competitive inhibition of the dopamine transporter, weaker antagonism of 5-HT2 receptors, and selective inhibition of adenylyl cyclase 2. This multifaceted mechanism of action makes SKF-83566 a valuable tool for dissecting the roles of these targets in various physiological and pathological processes. Furthermore, the recent discovery of its inhibitory effect on the DRD1-c-Myc-UHRF1 pathway in glioblastoma opens new avenues for its potential therapeutic application. A thorough understanding of its diverse molecular interactions is crucial for the accurate interpretation of experimental results and for guiding future drug development efforts.

References

- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. researchportal.lih.lu [researchportal.lih.lu]

- 8. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Controversial Profile of SKF 83959: A Technical Guide to its Dopamine Receptor Interactions

For Immediate Release

This technical guide provides an in-depth analysis of the dopamine receptor profile of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine], a compound that has been the subject of significant scientific debate. Initially lauded as a breakthrough biased agonist, selectively activating the phospholipase C (PLC) pathway downstream of the D1 dopamine receptor without affecting the canonical adenylyl cyclase (AC) pathway, subsequent rigorous investigations have challenged this view. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinities, a critical evaluation of its functional activities, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways involved.

Executive Summary

SKF 83959 is a benzazepine derivative that exhibits high affinity for D1-like dopamine receptors (D1 and D5). While early studies posited that SKF 83959 was a functionally selective ligand with a strong bias towards Gq-mediated PLC signaling over Gs-mediated AC activation, more recent and thorough pharmacological characterizations suggest it behaves as a conventional partial agonist at the D1 receptor, with modest efficacy in both the adenylyl cyclase and β-arrestin pathways.[1][2] Crucially, the initially reported D1-mediated PLC activation has been contested and is not consistently observed in heterologous systems.[1][3] This guide will dissect the evidence for these conflicting profiles, presenting the quantitative data and experimental methodologies that underpin the current understanding of SKF 83959.

Quantitative Data Presentation

The pharmacological characteristics of SKF 83959 are summarized in the following tables, compiled from multiple studies. It is important to note the variations in experimental systems and conditions, which may contribute to the differing results.

Table 1: Receptor Binding Affinities (Ki) of SKF 83959

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| D1 | Rat | [³H]SCH 23390 | 1.18 | [4][5] |

| D1 | Rat | [³H]SCH 23390 | 2.5 ± 0.2 | [1] |

| D5 | Rat | [³H]SCH 23390 | 7.56 | [4][5] |

| D2 | Rat | [³H]Spiperone | 920 | [4][5] |

| D2 | Rat | [³H]Raclopride | 1100 ± 200 | [1] |

| D3 | Rat | [³H]Spiperone | 399 | [4][5] |

| α2-adrenoceptor | Not Specified | Not Specified | pKi = 6.41 | [6] |

Table 2: Functional Activity of SKF 83959 at Dopamine Receptors

| Pathway | Receptor | System | Parameter | Value | Reference(s) |

| Adenylyl Cyclase (cAMP) | Human D1 | CHO Cells | Intrinsic Activity | 35 ± 2% | [1] |

| Adenylyl Cyclase (cAMP) | Primate Cells | Glial Cells | Activity | Antagonist | [6][7] |

| β-arrestin Recruitment | Human D1 | HEK-293 Cells | Intrinsic Activity | 32 ± 2% | [1] |

| β-arrestin Recruitment | Human D1 | CHO-K1 Cells | Activity | No significant recruitment | [8] |

| Phospholipase C (PLC) | Human D1 | HEK-293 Cells | Activity | No significant stimulation | [1] |

| Phospholipase C (PLC) | Rat Brain Slices | Not Specified | Activity | Stimulation of PI hydrolysis | |

| D1-D2 Heterodimer (Ca²⁺) | HEK-293 Cells | Activity | Gq/11 activation | [9][10] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Dopamine D1 Receptor Signaling Pathways

Caption: D1 receptor signaling pathways activated by SKF 83959.

Experimental Workflows

Caption: Simplified workflows for key in vitro pharmacological assays.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following protocols are generalized from methods reported in the literature, particularly from Lee et al., 2014.[1]

Radioligand Binding Assays

This protocol is used to determine the affinity of SKF 83959 for dopamine receptors.

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]SCH 23390 for D1 receptors) and a range of concentrations of the unlabeled competitor ligand (SKF 83959).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known antagonist (e.g., 1 µM haloperidol for D2-like receptors) to define non-specific binding.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the trapped radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of SKF 83959. The IC50 value (the concentration of SKF 83959 that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assays

This functional assay measures the ability of SKF 83959 to stimulate or inhibit adenylyl cyclase activity.

-

Cell Culture and Plating: Cells stably or transiently expressing the dopamine receptor of interest (e.g., CHO-D1 cells) are cultured and seeded into 96- or 384-well plates.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of SKF 83959 or a reference agonist (e.g., dopamine) for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are typically based on a competitive immunoassay format.

-

Data Analysis: Dose-response curves are constructed by plotting the cAMP signal against the log concentration of the agonist. The potency (EC50) and efficacy (Emax, relative to a full agonist) of SKF 83959 are determined using non-linear regression analysis.

Intracellular Calcium Mobilization Assays

This assay is used to assess the activation of Gq-coupled signaling pathways, such as the PLC pathway.

-

Cell Preparation and Dye Loading: Cells expressing the receptor(s) of interest are plated in black-walled, clear-bottom microplates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for approximately 30-60 minutes at 37°C.[11][12] In some cell lines, an anion transport inhibitor like probenecid is included to improve dye retention.[12]

-

Compound Addition and Signal Reading: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation). Baseline fluorescence is measured before the automated addition of SKF 83959 at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time immediately following compound addition.

-

Data Analysis: The response is typically quantified as the peak fluorescence change over baseline. Dose-response curves are generated to determine the EC50 and Emax for calcium mobilization.

β-Arrestin Recruitment Assays

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

-

Assay Principle: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[2]

-

Cell Plating and Treatment: Cells stably expressing the tagged receptor and β-arrestin constructs are seeded in microplates. After an overnight incubation, the cells are treated with a range of SKF 83959 concentrations for a specified time (e.g., 90 minutes) at 37°C.[2]

-

Signal Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated to allow for signal development. The chemiluminescent signal is then read on a plate reader.

-

Data Analysis: Dose-response curves are fitted to the data to determine the potency (EC50) and efficacy (Emax) of SKF 83959 for β-arrestin recruitment.

Conclusion and Future Directions

The pharmacological profile of SKF 83959 is more complex than initially reported. The prevailing evidence indicates that it is a partial agonist at D1 dopamine receptors, with activity at the canonical Gs-adenylyl cyclase pathway and the β-arrestin pathway, although the extent of β-arrestin recruitment is debated. The initial characterization of SKF 83959 as a highly biased agonist for the Gq-PLC pathway has not been consistently replicated and should be interpreted with caution.[1][3] The reported behavioral effects of SKF 83959 in various animal models are likely a result of its partial D1 agonism, rather than a novel signaling bias.[1]

For researchers in drug development, SKF 83959 serves as a critical case study in the complexities of GPCR pharmacology and the importance of rigorous, multi-pathway characterization of lead compounds. Future investigations should focus on resolving the discrepancies in β-arrestin recruitment data and further exploring its effects in native systems to fully elucidate the in vivo consequences of its specific partial agonist profile. The potential contribution of its metabolites and its interactions with other receptors, such as the α2-adrenoceptor, also warrant further study to fully understand its pharmacological footprint.

References

- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vsr.biohorizons.com [vsr.biohorizons.com]

- 9. eubopen.org [eubopen.org]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 12. resources.revvity.com [resources.revvity.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary functions of Smith, Kline & French (SKF) compounds in the field of neuroscience. These synthetic ligands have been instrumental in dissecting the complex roles of dopamine receptors in physiological and pathological processes. This document details their receptor binding affinities, functional activities, and impact on intracellular signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function: Modulating Dopamine D1-like Receptors

The majority of SKF compounds utilized in neuroscience are renowned for their interaction with the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes. These receptors are classically coupled to the Gαs/olf family of G-proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental to numerous brain functions, including motor control, reward, learning, and memory.

SKF compounds can be broadly categorized as either agonists, partial agonists, or antagonists at these D1-like receptors, each providing a unique tool to probe the dopaminergic system.

Quantitative Pharmacology of Key SKF Compounds

The precise pharmacological characterization of SKF compounds is crucial for the interpretation of experimental results. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several prototypical SKF ligands at dopamine receptor subtypes.

| Compound | Primary Target(s) | Receptor Subtype | Ki (nM) | Species | Reference |

| SKF-38393 | D1-like Agonist | D1 | 1 | Human | [1] |

| D5 | ~0.5 | Human | [1] | ||

| D2 | ~150 | Human | [1] | ||

| D3 | ~5000 | Human | [1] | ||

| D4 | ~1000 | Human | [1] | ||

| SKF-81297 | D1-like Agonist | D1 | 1.99 | Rat | [2] |

| D1 | 15 | Human | [2] | ||

| SKF-82958 | D1-like Agonist | D1 | 4 (K0.5) | Rat | [3] |

| D2 | 73 (K0.5) | Rat | [3] | ||

| SKF-83566 | D1-like Antagonist | D1 | ~0.56 | Not Specified | |

| 5-HT2 | 11 | Not Specified | [4][5] | ||

| SKF-83959 | D1-like Partial Agonist/Antagonist | D1 | 1.18 | Rat | [6][7] |

| D5 | 7.56 | Rat | [6][7] | ||

| D2 | 920 | Rat | [6][7] | ||

| D3 | 399 | Rat | [6][7] | ||

| α2-adrenoceptor | pKi=6.41 | Not Specified | [8] |

| Compound | Functional Assay | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| SKF-81297 | cAMP Accumulation | EC50 | 4.7 | HEK293 (Human D1) | [2] |

| β-arrestin Recruitment | EC50 | 360 | HEK293 (Human D1) | [2] | |

| SKF-82958 | Adenylate Cyclase Activity | EC50 | 491 | Rat Striatal Membranes | [3] |

| SKF-83566 | Dopamine Transporter (DAT) Inhibition ([3H]DA uptake) | IC50 | 5700 | LLc-PK cells expressing rat DAT | [4][9] |

| DAT Inhibition ([3H]CFT binding) | IC50 | 510 | LLc-PK cells expressing rat DAT | [9] | |

| SKF-83959 | cAMP Production (Partial Agonist) | Intrinsic Activity | 35 ± 2% | CHO (Human D1) | [10] |

| β-arrestin Recruitment (Partial Agonist) | Intrinsic Activity | 32 ± 2% | Not Specified (D1) | [10] |

Signaling Pathways Modulated by SKF Compounds

The canonical signaling pathway for D1-like receptors involves the activation of adenylyl cyclase and subsequent production of cAMP. However, research utilizing SKF compounds has revealed a more complex signaling landscape.

Canonical Gs/Adenylyl Cyclase Pathway

D1-like receptor agonists, such as SKF-38393 and SKF-81297, bind to the receptor, causing a conformational change that activates the associated Gαs/olf protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

Non-Canonical Signaling: Gq/Phospholipase C and β-arrestin Pathways

Evidence suggests that D1-like receptors can also couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[8][11] The D1 agonist SKF-83959 has been particularly implicated in this pathway, although its role remains a subject of debate.[8]

Furthermore, upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the D1 receptor. This not only desensitizes G protein-mediated signaling but can also initiate a separate wave of signaling through scaffolding proteins like MAP kinases.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments frequently employed in the study of SKF compounds.

Radioligand Binding Assay for Dopamine D1 Receptors

This protocol is used to determine the binding affinity (Ki) of SKF compounds for the D1 receptor.

-

Materials:

-

Rat striatal tissue or cells expressing the D1 receptor (e.g., HEK293-D1).

-

[3H]SCH-23390 (radioligand).

-

SKF compound of interest (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., 1 µM (+)-butaclamol or unlabeled SCH-23390).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from the striatal tissue or cells.

-

In a 96-well plate, add the membrane preparation, varying concentrations of the SKF compound, and a fixed concentration of [3H]SCH-23390.

-

For total binding, omit the competitor. For non-specific binding, add a saturating concentration of the non-specific binding determinator.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[12]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the SKF compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of SKF agonists to stimulate the production of intracellular cAMP.

-

Materials:

-

Cells expressing the D1 receptor (e.g., CHO-D1 or HEK293-D1).

-

SKF agonist of interest.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the SKF agonist to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[13]

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 value of the SKF agonist.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of an SKF compound.

-

Materials:

-

Laboratory animal (e.g., rat or mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

SKF compound for administration (e.g., intraperitoneal injection).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex) using stereotaxic coordinates. Allow the animal to recover.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]

-

Allow for a stabilization period to obtain a baseline neurotransmitter level.

-

Administer the SKF compound to the animal.

-

Collect dialysate samples at regular intervals using the fraction collector.

-

Analyze the dialysate samples to quantify the concentration of the neurotransmitter of interest (e.g., dopamine or glutamate).

-

Express the results as a percentage change from the baseline level.

-

Conclusion

SKF compounds have been, and continue to be, indispensable tools in neuroscience research. Their ability to selectively target and modulate dopamine D1-like receptors with varying degrees of efficacy has provided profound insights into the roles of this receptor system in health and disease. The detailed pharmacological data and experimental protocols provided in this guide are intended to support researchers in the rigorous design and interpretation of their studies, ultimately advancing our understanding of dopaminergic neurotransmission and facilitating the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of nonhuman primate models to understand processes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lack of synergism between caffeine and SKF 38393 on rotational behavior in 6-hydroxydopamine-denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for the coupling of Gq protein to D1-like dopamine sites in rat striatum: possible role in dopamine-mediated inositol phosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [<sup>3</sup>H]SCH-23390 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to SKF-83566 as a Dopamine Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a well-characterized pharmacological tool primarily known for its potent and selective antagonism of D1-like dopamine receptors. However, a significant body of evidence demonstrates that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT). This dual activity necessitates a thorough understanding of its pharmacological profile for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of SKF-83566's actions as a DAT inhibitor, including its binding affinity, inhibitory potency, and the experimental methodologies used to characterize these properties. Furthermore, it explores the downstream signaling implications of DAT inhibition and presents detailed experimental protocols for key assays.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates dopamine signaling and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for a variety of therapeutic agents and drugs of abuse. SKF-83566, a benzazepine derivative, is widely utilized as a selective D1/D5 dopamine receptor antagonist. However, studies have revealed that it also possesses inhibitory activity at the DAT, which can confound the interpretation of its effects in experimental settings. This guide focuses on the characterization of SKF-83566 as a DAT inhibitor to provide researchers with a detailed understanding of its multifaceted pharmacological actions.

Quantitative Pharmacological Data

The inhibitory effects of SKF-83566 on the dopamine transporter have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data.

| Parameter | Radioligand | Preparation | Value | Reference(s) |

| IC50 | [3H]CFT (WIN 35,428) | Intact LLc-PK-rDAT cells | 0.51 ± 0.11 µM | [1][2] |

| [3H]CFT (WIN 35,428) | LLc-PK-rDAT cell membranes | 0.77 ± 0.17 µM | [1][2] | |

| IC50 | [3H]Dopamine | Intact LLc-PK-rDAT cells | 5.7 ± 0.2 µM | [1][2] |

| [3H]Dopamine | Intact LLc-PK-rDAT cells | 5.73 ± 0.24 µM | [3][4] | |

| EC50 | Increase in peak [DA]o | Rat striatal slices | 1.3 ± 0.2 µM | [5] |

| Km Shift | [3H]Dopamine Uptake | Intact LLc-PK-rDAT cells | From 1.50 µM to 4.69 µM (with 5 µM SKF-83566) | [2][5] |

| Vmax | [3H]Dopamine Uptake | Intact LLc-PK-rDAT cells | No significant change | [2][5] |

Table 1: Inhibitory and Functional Potency of SKF-83566 at the Dopamine Transporter.

| Receptor/Transporter | Binding Affinity (Ki) | Reference(s) |

| Dopamine D1-like Receptor | ~0.56 nM | [6] |

| 5-HT2 Receptor | 11 nM | [3][4] |

Table 2: Binding Affinity of SKF-83566 at Other Receptors.

Mechanism of Action at the Dopamine Transporter

SKF-83566 acts as a competitive inhibitor at the dopamine transporter. This is evidenced by kinetic studies of [3H]dopamine uptake, which demonstrate that SKF-83566 increases the Michaelis constant (Km) for dopamine without significantly affecting the maximum velocity (Vmax) of uptake[2][5]. This indicates that SKF-83566 and dopamine compete for the same binding site on the transporter protein.

Interestingly, SKF-83566 shows a higher potency for inhibiting the binding of the cocaine analog [3H]CFT (WIN 35,428) compared to its inhibition of dopamine uptake[1][2]. This suggests that while it competes with dopamine, its interaction with the transporter may differ slightly from that of the endogenous substrate, potentially involving different or additional contact points within the binding pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SKF-83566 as a DAT inhibitor.

Synaptosome Preparation and [3H]-Dopamine Uptake Assay

This assay measures the ability of SKF-83566 to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Materials:

-

Brain tissue (e.g., rat or mouse striatum)

-

Homogenization buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4)

-

Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)

-

[3H]-Dopamine

-

SKF-83566

-

Non-specific uptake inhibitor (e.g., cocaine at a high concentration, ~500 µM)

-

Glass-fiber filters

-

Scintillation fluid and counter

Procedure:

-

Tissue Homogenization: Dissect the striatum on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer (approximately 10 strokes)[7][8].

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Synaptosome Isolation: Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction[9][10].

-

Resuspension: Gently resuspend the synaptosomal pellet in ice-cold uptake buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of SKF-83566 or vehicle for a defined period (e.g., 10 minutes) at 37°C[9]. Include tubes with a saturating concentration of a non-specific uptake inhibitor to determine non-specific binding.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]-Dopamine to each tube and incubate for a short period (e.g., 5 minutes) at 37°C with shaking[9].

-

Termination of Uptake: Stop the reaction by rapid filtration through glass-fiber filters under vacuum, followed by several washes with ice-cold uptake buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta-counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50 value.

[3H]-CFT (WIN 35,428) Competition Binding Assay

This assay determines the binding affinity of SKF-83566 to the DAT by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Materials:

-

Cell membranes expressing DAT (e.g., from LLc-PK-rDAT cells or striatal tissue)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[3H]-CFT (WIN 35,428)

-

SKF-83566

-

Non-specific binding ligand (e.g., unlabeled WIN 35,428 or cocaine at a high concentration)

-

Glass-fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from DAT-expressing cells or brain tissue by homogenization and differential centrifugation.

-

Assay Incubation: In a 96-well plate or individual tubes, combine the cell membranes, a fixed concentration of [3H]-CFT (typically at or below its Kd value), and varying concentrations of SKF-83566[11][12]. Include wells for total binding (no competing ligand) and non-specific binding (a saturating concentration of an unlabeled DAT ligand).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SKF-83566 to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation[13][14]:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain slices or in vivo.

Procedure Overview:

-

Electrode Preparation: A carbon-fiber microelectrode is used as the working electrode.

-

Waveform Application: A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz)[15][16].

-

Dopamine Oxidation and Reduction: This waveform scans a potential range that first oxidizes dopamine and then reduces its oxidation products, generating a characteristic redox current.

-

Background Subtraction: The current generated in the absence of dopamine (background current) is subtracted from the current measured during dopamine release, resulting in a cyclic voltammogram specific for dopamine.

-

Dopamine Release Stimulation: In brain slices, dopamine release is typically evoked by electrical stimulation of dopaminergic pathways[5].

-

Data Acquisition and Analysis: The resulting current is measured and converted to dopamine concentration based on a pre-experiment calibration. The effect of SKF-83566 on dopamine reuptake is assessed by measuring the decay rate of the dopamine signal after stimulation in the presence and absence of the drug. A slower decay rate indicates inhibition of DAT.

In Vivo Microdialysis

This technique allows for the sampling of extracellular dopamine in the brain of a freely moving animal.

Procedure Overview:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the striatum[17][18].

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: Extracellular molecules, including dopamine, diffuse across the semi-permeable membrane of the probe and into the perfusate, which is then collected as dialysate.

-

Drug Administration: SKF-83566 can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Analysis: The collected dialysate samples are analyzed for dopamine content, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: An increase in the extracellular concentration of dopamine following the administration of SKF-83566 indicates inhibition of the dopamine transporter.

Signaling Pathways and Experimental Workflows

Inhibition of the dopamine transporter by SKF-83566 leads to an accumulation of dopamine in the synaptic cleft. This elevated extracellular dopamine can then act on both presynaptic and postsynaptic dopamine receptors, initiating various downstream signaling cascades. While the direct signaling consequences of DAT inhibition by SKF-83566 are not extensively detailed, the general pathways affected by increased synaptic dopamine are well-established.

It is important to note that the primary action of SKF-83566 as a D1-like receptor antagonist will significantly influence the overall signaling outcome. The diagrams below illustrate the general logic of experimental workflows to study DAT inhibition and the potential downstream consequences, keeping in mind the dual action of SKF-83566.

Conclusion

SKF-83566, while primarily a D1-like dopamine receptor antagonist, exhibits clear and quantifiable inhibitory activity at the dopamine transporter. Its competitive inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, an effect that must be considered when using this compound as a pharmacological tool to probe D1 receptor function. The data and protocols presented in this guide provide a comprehensive resource for researchers to understand and investigate the dual pharmacological actions of SKF-83566. A thorough characterization of its selectivity profile against other monoamine transporters remains an area for future investigation to fully elucidate its complex pharmacological profile. The confounding effect of DAT inhibition by SKF-83566 complicates the interpretation of data in studies where this drug is used solely as a D1-receptor antagonist[1]. However, its greater potency at the cocaine binding site versus the dopamine uptake site of the DAT suggests it could be a potential candidate for developing treatments for cocaine addiction[1].

References

- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 11. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 14. scispace.com [scispace.com]

- 15. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 16. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of SKF Dopamine Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of dopamine antagonists developed by Smith, Kline & French (SKF), with a primary focus on the pivotal benzazepine class of compounds. It provides a comprehensive overview of their pharmacological properties, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.

A Legacy of Innovation: The Rise of SKF Benzazepine Dopamine Antagonests

The journey of Smith, Kline & French into the realm of dopamine receptor pharmacology is a significant chapter in the history of neuropsychiatric drug discovery. Building on their successes in other therapeutic areas, SKF researchers turned their attention to the central nervous system, recognizing the therapeutic potential of modulating dopaminergic neurotransmission. This endeavor led to the synthesis and characterization of a series of benzazepine derivatives that would become invaluable tools for dissecting the roles of dopamine receptor subtypes and paving the way for novel therapeutic strategies.

The early exploration into this chemical class was driven by the desire to develop selective ligands for the newly classified D1 dopamine receptor. This research culminated in the discovery of several key compounds, including both agonists and the focus of this guide, antagonists. These antagonists, such as SKF-83566 and the pharmacologically complex SKF-83959, have been instrumental in elucidating the physiological and pathological functions of the D1 receptor and its signaling cascades. The development of these compounds was a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR) within the 1-phenyl-3-benzazepine scaffold.

Pharmacological Profiles of Key SKF Dopamine Antagonists

The pharmacological characterization of SKF dopamine antagonists has revealed a primary affinity for D1-like dopamine receptors (D1 and D5). However, many of these compounds also exhibit varying degrees of affinity for other dopamine receptor subtypes, as well as for serotonin and adrenergic receptors. This section summarizes the quantitative pharmacological data for prominent SKF dopamine antagonists in a tabular format for clear comparison.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Other Notable Targets (Ki/IC50, nM) |

| SKF-83566 | D1 | ~0.56[1] | - | 5-HT2 (Ki = 11), DAT (IC50 = 5700)[1][2] |

| D2 | K_B_ = 2000[1] | - | ||

| SKF-83959 | D1 | 1.18[3][4][5] | Partial Agonist | α2-adrenoceptor (pKi = 6.41)[6] |

| D2 | 920[3][4][5] | Partial Agonist | Noradrenaline Transporter[6] | |

| D3 | 399[3][4][5] | - | σ1 receptor (allosteric modulator)[3][4][5][7] | |

| D5 | 7.56[3][4][5] | - |

Core Experimental Protocols

The characterization of SKF dopamine antagonists relied on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two of the most fundamental assays used in their pharmacological profiling.

Radioligand Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of SKF compounds for dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1 receptors).

-

Test compound (SKF antagonist) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the SKF antagonist. Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the SKF antagonist by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the functional activity of SKF compounds at D1 dopamine receptors.

Materials:

-

Intact cells expressing the D1 dopamine receptor (e.g., CHO or HEK293 cells).

-

Test compound (SKF antagonist) at various concentrations.

-

A known D1 receptor agonist (e.g., dopamine or SKF-38393).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period to inhibit cAMP degradation.

-

Antagonist Treatment: To determine antagonist activity, add varying concentrations of the SKF compound to the cells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a D1 receptor agonist (typically its EC80) to the wells and incubate for a further period to stimulate cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the assay kit.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection method as per the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the SKF antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, can be determined from the resulting dose-response curve.

Signaling Pathways Modulated by SKF Dopamine Antagonists

SKF dopamine antagonists primarily exert their effects by blocking the signaling cascades initiated by the activation of D1-like dopamine receptors. The canonical pathway involves the Gαs/olf-mediated stimulation of adenylyl cyclase, leading to the production of cAMP. However, evidence suggests the involvement of other signaling pathways.

Caption: Canonical and alternative signaling pathways of the D1 dopamine receptor blocked by SKF antagonists.

The primary mechanism of action for SKF dopamine antagonists is the blockade of the D1 receptor, thereby preventing the Gαs/olf-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[8][9][10] This, in turn, inhibits the activation of Protein Kinase A (PKA) and its downstream targets, such as DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32kDa).[8] Some evidence also suggests that D1 receptors can couple to Gq proteins, leading to the activation of Phospholipase C (PLC), although this pathway is less established for canonical D1 receptor signaling.[11][12]

Experimental Workflow for Antagonist Characterization

The discovery and characterization of novel dopamine antagonists at SKF followed a systematic workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo assays to determine their pharmacological profile and potential therapeutic utility.

Caption: A typical experimental workflow for the discovery and characterization of SKF dopamine antagonists.

This workflow highlights the iterative process of drug discovery, where insights from SAR studies guide the synthesis of new compounds, which are then rigorously tested in a hierarchical series of assays to identify promising candidates for further development. The use of conditioned avoidance responding and other behavioral models was crucial in establishing the in vivo efficacy of these D1 antagonists.[13]

References

- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SKF-83,959 - Wikipedia [en.wikipedia.org]

- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 13. Pharmacological and behavioral effects of D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Effects of SKF 83959 on Neuronal Network Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959, a benzazepine derivative, has been a subject of extensive research due to its complex pharmacological profile and its potential therapeutic applications in neurological and psychiatric disorders. Initially characterized as a selective dopamine D1-like receptor agonist with a purported bias towards phospholipase C (PLC) signaling, subsequent studies have revealed a more nuanced mechanism of action, including partial agonism at canonical adenylyl cyclase pathways and interactions with other receptor systems. This technical guide provides a comprehensive overview of the effects of SKF 83959 on neuronal network activity, consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways and workflows. The conflicting evidence regarding its precise mechanism is presented to offer a balanced perspective for researchers in the field.

Pharmacological Profile of SKF 83959

SKF 83959 exhibits a distinct binding affinity and functional activity profile across various neurotransmitter receptors. The following tables summarize the key quantitative data from multiple studies.

Table 1: Receptor Binding Affinities (Ki values)

| Receptor | Species | Ki (nM) | Reference |

| Dopamine D1 | Rat | 1.18 | [1][2] |

| Dopamine D1 | Primate | pKi = 6.72 | [3] |

| Dopamine D5 | Rat | 7.56 | [1][2] |

| Dopamine D2 | Rat | 920 | [1][2] |

| Dopamine D3 | Rat | 399 | [1][2] |

| Alpha-2 Adrenoceptor | Primate | pKi = 6.41 | [3] |

Table 2: Functional Activity of SKF 83959

| Assay | System | Intrinsic Activity | Potency (EC50/IC50) | Reference |

| Adenylyl Cyclase Activation (cAMP production) | CHO cells (human D1) | 35 ± 2% (Partial Agonist) | Nanomolar range | [4] |

| Adenylyl Cyclase Activation (cAMP production) | HEK-293 cells (human D1) | ~50% (Partial Agonist) | Not specified | [4] |

| β-Arrestin Recruitment (D1-mediated) | Heterologous system | 32 ± 2% (Partial Agonist) | Nanomolar range | [4] |

| β-Arrestin Recruitment (D2-mediated) | Heterologous system | 19 ± 2% (Partial Agonist) | 1.3 ± 0.2 µM | [4] |

| Phospholipase C (PLC) Activation | hD1-HEK-293 cells | No significant stimulation | - | [4] |

| Voltage-Gated Sodium Channel (VGSC) Inhibition | Cultured striatal neurons | Dose-dependent inhibition | IC50 = 3.31 ± 0.39 µM |

Effects on Neuronal Network Oscillations

SKF 83959 has been shown to modulate neuronal network activity by altering oscillations in key brain regions involved in cognition.

Table 3: Effects of SKF 83959 on Neuronal Oscillations in a Rat Model of Cognitive Dysfunction

| Brain Region | Oscillation Band | Effect of Repeated SKF 83959 (0.4 mg/kg) | Reference |

| Hippocampus | Delta | Enhanced spectral power | [5] |

| Hippocampus | Theta | Enhanced spectral power | [5] |

| Prefrontal Cortex (PFC) | Delta | Increased spectral power | [5] |

| Prefrontal Cortex (PFC) | Theta | Increased spectral power | [5] |

| Prefrontal Cortex (PFC) | Gamma | Increased spectral power | [5] |

| Hippocampus-PFC | Theta Coherence | Increased | [5] |

Modulation of Intracellular Signaling Pathways

The intracellular signaling pathways activated by SKF 83959 are a subject of ongoing debate. While early reports suggested a bias towards Gq/PLC signaling, more recent evidence points towards a classical partial agonism at Gs/adenylyl cyclase pathways. Furthermore, its effects can be mediated through D1-D2 receptor heterodimers and sigma-1 receptor modulation.

The D1 Receptor Canonical Pathway (Gs/Adenylyl Cyclase)

Several studies indicate that SKF 83959 acts as a partial agonist at the D1 receptor, leading to a submaximal stimulation of adenylyl cyclase and subsequent cAMP production.[4][6]

The Controversial PLC Pathway and D1-D2 Heterodimers

The initial hypothesis of SKF 83959's biased agonism centered on its ability to activate PLC, potentially through a D1-D2 receptor heterodimer. This was proposed to lead to the release of intracellular calcium and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII).[7] However, other studies have failed to demonstrate direct D1-mediated PLC activation by SKF 83959.[4]

Sigma-1 Receptor Allosteric Modulation

SKF 83959 also acts as a potent allosteric modulator of the sigma-1 receptor, which may account for some of its D1 receptor-independent effects, such as neuroprotection.[8][9] This interaction has been shown to inhibit the activity of calcineurin and glycogen synthase kinase-3β (GSK-3β).[9]

Detailed Experimental Protocols

In Vivo Electrophysiology: Local Field Potential (LFP) Recordings

This protocol describes the methodology for recording LFPs from the hippocampus and prefrontal cortex of anesthetized rats to assess the effects of SKF 83959 on neuronal network oscillations.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., urethane or isoflurane)

-

Stereotaxic apparatus

-

Recording electrodes (e.g., tungsten microelectrodes)

-

Reference and ground electrodes

-

Amplifier and data acquisition system

-

SKF 83959 solution

-

Saline solution (vehicle)

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic frame.

-

Perform a craniotomy over the target brain regions (hippocampus and PFC) based on stereotaxic coordinates.

-

Slowly lower the recording electrodes into the target areas.

-

Implant reference and ground screws.

-

Allow the animal to stabilize for a baseline recording period.

-

Administer SKF 83959 (e.g., 0.4 mg/kg, i.p.) or vehicle.

-

Record LFP data continuously for a defined period post-injection (e.g., 90 minutes).

-

Analyze the recorded data for changes in the power of different frequency bands (delta, theta, gamma) and coherence between the two brain regions.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol details the whole-cell patch-clamp technique to measure the effect of SKF 83959 on voltage-gated sodium channels (VGSCs) in cultured striatal neurons.

Materials:

-

Primary cultured striatal neurons

-

Recording chamber

-

Micromanipulator and microscope

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

Internal and external recording solutions

-

SKF 83959 solutions of varying concentrations

Procedure:

-

Prepare recording pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Place the coverslip with cultured neurons in the recording chamber perfused with external solution.

-

Approach a neuron with the recording pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV).

-

Apply depolarizing voltage steps to elicit VGSC currents.

-

Record baseline VGSC currents.

-

Perfuse the chamber with different concentrations of SKF 83959 and record the corresponding changes in VGSC currents.

-

Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.

Western Blotting for Signaling Proteins

This protocol outlines the western blot procedure to assess the effects of SKF 83959 on the phosphorylation of CaMKII and CREB in brain tissue.[10][11][12]

Materials:

-

Brain tissue samples (e.g., striatum, hippocampus) from control and SKF 83959-treated animals

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII, anti-phospho-CREB, anti-total-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

SKF 83959 is a pharmacologically complex compound with significant effects on neuronal network activity. While its classification as a biased agonist remains a topic of debate, its ability to modulate neuronal oscillations and intracellular signaling pathways is evident. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted actions of SKF 83959. Future studies are warranted to fully elucidate its precise mechanisms of action, which will be crucial for the development of novel therapeutics targeting the dopaminergic system and related pathways for the treatment of cognitive and motor disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of calcium/calmodulin-dependent protein kinase IIα in the striatum by the heteromeric D1–D2 dopamine receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Contested In Vitro Profile of SKF 83959 at the Dopamine D1 Receptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro pharmacological activity of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine], a compound that has been the subject of considerable scientific debate. Initially explored for its potential in treating Parkinson's disease and other neurological disorders, its mechanism of action at the dopamine D1 receptor remains a topic of varied interpretation in the scientific literature. This document aims to consolidate the available quantitative data, detail the experimental methodologies employed in key studies, and illustrate the associated signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

A Complex Pharmacological Profile: Antagonist, Partial Agonist, or Biased Ligand?

The in vitro activity of SKF 83959 at the D1 receptor is not straightforward, with different studies reporting seemingly contradictory findings. While some early reports suggested it was a D1 antagonist at adenylyl cyclase-coupled receptors, others have characterized it as a partial agonist.[1][2] A significant point of discussion has been its purported role as a biased agonist, selectively activating phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase pathway.[2][3] However, more recent and thorough investigations have challenged this notion of high bias, suggesting that its behavioral effects can be explained by its partial D1 agonism in canonical signaling pathways.[2][3]

In primate cells, SKF 83959 has been shown to act as a potent dopamine D1 receptor antagonist, failing to stimulate cyclic adenosine monophosphate (cAMP) formation and instead antagonizing dopamine-induced cAMP production.[4] Conversely, other studies in heterologous expression systems and rat brain tissue have demonstrated that SKF 83959 exhibits partial agonist activity at the D1 receptor, stimulating both cAMP production and β-arrestin recruitment to a degree, similar to the classical partial agonist SKF38393.[3]

A further layer of complexity is added by the discovery of D1-D2 receptor heteromers. It has been proposed that SKF 83959 acts as a specific agonist for these Gq/11-coupled heteromeric complexes, functioning as a full agonist at the D1 receptor and a high-affinity partial agonist at the pertussis toxin-resistant D2 receptor within this complex.[5][6] This specific activity at the D1-D2 heterodimer is suggested to mediate its effects on intracellular calcium mobilization.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in vitro activity of SKF 83959 at dopamine receptors from various studies.

Table 1: Receptor Binding Affinities of SKF 83959

| Receptor | Species/System | Ligand | Parameter | Value | Reference |

| D1 | Rat Striatum | [3H]SCH23390 | K0.5 | 2.5 ± 0.2 nM | [3] |

| D1 | Human (CHO cells) | [3H]SCH23390 | Ki | 1.18 nM | [7][8][9] |

| D1 | Primate Cells | - | pKi | 6.72 | [4] |

| D2 | Rat Striatum | [3H]Raclopride | K0.5 | 1.1 ± 0.2 µM | [3] |

| D2 | Human (CHO cells) | [3H]Raclopride | Ki | 920 nM | [7][8] |

| D2 | Primate Cells | - | pKi | Moderate Affinity | [4] |

| D3 | Rat | - | Ki | 399 nM | [7][8] |

| D5 | Rat | - | Ki | 7.56 nM | [7][8][9] |

| α2-Adrenoceptor | - | - | pKi | 6.41 | [4] |

Table 2: Functional Activity of SKF 83959 at the D1 Receptor

| Assay | System | Parameter | Result | Reference |

| Adenylyl Cyclase | Human D1 (CHO cells) | Intrinsic Activity | 35 ± 2% (Partial Agonist) | [3] |

| Adenylyl Cyclase | Monkey and Human Glial Cells | Functional Activity | No significant stimulation; potent antagonist of dopamine-induced cAMP formation | [4] |

| β-Arrestin Recruitment | Human D1 | Intrinsic Activity | 32 ± 2% (Partial Agonist) | [3] |

| Phosphoinositide (PI) Hydrolysis | Rat and Monkey Brain Slices | Functional Activity | Stimulated PI hydrolysis | [10] |

| Phospholipase C (PLC) Signaling | Heterologous Systems | Functional Activity | No D1-mediated effects | [2][3] |

| Gq/11 Activation (in D1-D2 heteromers) | D1-D2 HEK cells | Functional Activity | Increased [35S]GTPγS incorporation into Gq/11 | [5] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the varied findings. Below are descriptions of the key experimental protocols used to characterize the in vitro activity of SKF 83959.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a specific receptor.

-